Kresoxim-Methyl

説明

Kresoxim-methyl is a broad-spectrum strobilurin fungicide extensively used in agriculture to protect crops against a variety of diseases. It has been shown to have physiological effects on plants, such as altering phytohormone levels, delaying leaf senescence, and reducing transpiration in wheat by affecting the hormonal balance and favoring cytokinins over ethylene . Additionally, kresoxim-methyl has been reported to prime plants like Medicago truncatula against abiotic stress factors by modifying reactive oxygen and nitrogen species signaling, which leads to transcriptional and metabolic readjustment .

Synthesis Analysis

The synthesis of kresoxim-methyl derivatives has been explored to enhance its herbicidal activities. A series of (pyridinylphenoxymethylene)phenyl methoxyiminoacetates were synthesized, and their structures were confirmed using NMR and high-resolution mass spectrometry (HRMS). Some of these derivatives showed promising herbicidal activities, indicating potential for the development of new herbicides .

Molecular Structure Analysis

The molecular structure of kresoxim-methyl and its regioisomeric haptens have been studied to understand their immunogenicity. The introduction of a hydrocarbon spacer arm at different positions of the molecule has been shown to affect the immune response, with the (methoxyimino)acetate moiety being identified as the optimum linker position for high-affinity antibody production .

Chemical Reactions Analysis

Kresoxim-methyl acts as an inhibitor of the cytochrome bc1 complex, which can lead to perturbations in cellular redox homeostasis. In mammalian renal cells, exposure to kresoxim-methyl resulted in mitochondrial dysfunction, oxidative stress, and impaired cellular migration, although no evidence of apoptosis was found .

Physical and Chemical Properties Analysis

The physical and chemical properties of kresoxim-methyl have been characterized in various studies. For instance, its dissipation and residual levels in apples under field conditions were determined using HPLC-DAD with the QuEChERS method, showing that the half-life of kresoxim-methyl ranged from 4.58 to 4.77 days . Additionally, sensitive monoclonal antibody-based immunoassays have been developed for the analysis of kresoxim-methyl in food extracts, with limits of detection as low as 0.1 µg/L . The determination of kresoxim-methyl and its thermolabile metabolites in pears has also been achieved using gas chromatography with a pepper leaf matrix as a protectant .

Relevant Case Studies

Several case studies have highlighted the effects of kresoxim-methyl on non-target organisms. For example, developmental toxicity was observed in zebrafish larvae exposed to kresoxim-methyl, affecting multiple pathways including the hypothalamic-pituitary-thyroid/gonadal axis, oxidative stress, and apoptosis . Probabilistic exposure and risk assessment for agricultural applicators using kresoxim-methyl on an apple orchard indicated that the risk of exposure was unlikely to pose a health hazard .

科学的研究の応用

Field

Kresoxim-Methyl is widely used in the field of agriculture, specifically in crop protection .

Application

Kresoxim-Methyl is a high-efficiency and broad-spectrum fungicide used for the control of fungal diseases in various crops, including rice , apples, pears, grapes, strawberries, and vegetables . It has both protective and therapeutic effects .

Results

Investigations on the dissipation of Kresoxim-Methyl residue in rice field systems have been conducted . The study employed the QuEChERS-GC-MS/MS method for residue analysis of Kresoxim-Methyl in rice plants, brown rice, and rice husks . Dissipation dynamic testing of Kresoxim-Methyl in rice plants indicated a half-life within the range of 1.8–6.0 days, and a rapid dissipation rate was detected .

Application in Dietary Risk Assessment

Field

Kresoxim-Methyl is also studied in the field of dietary risk assessment .

Application

The residues of Kresoxim-Methyl after application potentially threaten human health, thus investigations on its dietary risk assessment are conducted .

Method of Application

The study employed the QuEChERS-GC-MS/MS method for residue analysis of Kresoxim-Methyl in rice plants, brown rice, and rice husks . The samples were extracted with acetonitrile and purified by PSA, C18 column, and GCB .

Results

Dietary intake risk assessment showed that the national estimated daily intake (NEDI) of Kresoxim-Methyl in various Chinese subpopulations was 0.022–0.054 μg/(kg bw·days), and the risk quotient (RQ) was 0.0000055–0.00014% . These findings indicate that the risk for chronic dietary intake of Kresoxim-Methyl in brown rice is relatively low .

Application in Rosa Roxburghii Cultivation

Field

Kresoxim-Methyl is used in the cultivation of Rosa Roxburghii, a dicotyledonous plant belonging to the genus Rosaceae .

Application

Kresoxim-Methyl is applied to Rosa Roxburghii to control powdery mildew caused by Sphaerotheca pannosa .

Method of Application

The study employed liquid chromatography-tandem mass spectrometry (LC–MS/MS) for residue analysis of Kresoxim-Methyl in Rosa Roxburghii and soil . The samples were extracted by acetonitrile and purified by ethyl enediamine-N-propylsilane (PSA) for Rosa Roxburghii, and by octadecylsilyl solid phase dispersant (C18) for soil .

Results

The dissipation dynamics of Kresoxim-Methyl in Rosa Roxburghii and soil followed the first-order kinetics, with the half-life of 4.28 and 4.41 days, respectively . The terminal residual amount of Kresoxim-Methyl in Rosa Roxburghii and soil samples was 0.003–1.764 and 0.007–2.091 mg kg −1, respectively . The dietary intake risk assessment indicates that a risk quotient (RQ) for Kresoxim-Methyl based on the national estimated daily intake (NEDI) of 0.1995 mg was 0.79%, suggesting that the use of Kresoxim-Methyl on Rosa Roxburghii at recommended dosage was safe to consumers .

Application in Aquatic Photolysis

Field

Kresoxim-Methyl is studied in the field of aquatic photolysis .

Application

The photolytic fate of Kresoxim-Methyl in natural surface waters is investigated .

Method of Application

The study delves into the photochemical transformation of Kresoxim-Methyl under light irradiation using a high-pressure mercury lamp .

Results

Photodegradation of Kresoxim-Methyl followed pseudo-first-order kinetics, with a degradation rate constant of 0.067 ± 0.005 h −1, corresponding to a half-life of approximately 10.3 ± 0.7 h, and the quantum yield was estimated to be 6.95 × 10 −3 . Four different photodegradation pathways, i.e., photoisomerization, hydrolysis, hydroxylation, and ether cleavage, were proposed . Toxicity assessments demonstrated that photodegradation effectively reduced the ecotoxicity of Kresoxim-Methyl .

Application in Adsorption–Desorption and Leaching Behavior Study

Field

Kresoxim-Methyl is used in the study of adsorption–desorption and leaching behavior .

Application

The study aims to understand the behavior of Kresoxim-Methyl in soil, which is crucial for assessing its environmental impact .

Method of Application

The study involves the application of Kresoxim-Methyl to soil samples and monitoring its adsorption, desorption, and leaching behavior .

Application in Mutagenicity Studies

Field

Kresoxim-Methyl is studied in the field of mutagenicity .

Application

Mutagenicity studies are conducted to assess the potential genetic risks associated with the use of Kresoxim-Methyl .

Method of Application

Various assays are used in these studies, including the Salmonella/mammalian activation gene mutation assay, mammalian cells in culture gene mutation assay in Chinese hamster ovary (CHO) cells, in vitro mammalian cytogenetics chromosomal aberrations assay in human lymphocytes, and in vivo mammalian cytogenetics micronucleus assay in mice .

Safety And Hazards

将来の方向性

The dissipation dynamics of kresoxim-methyl in Rosa roxburghii and soil followed the first-order kinetics, with the half-life of 4.28 and 4.41 days, respectively . The dietary intake risk assessment indicates that the use of kresoxim-methyl on R. roxburghii at the recommended dosage is safe for consumers . This study provides the theoretical basis for guiding the rational use of kresoxim-methyl in the production of R. roxburghii .

特性

IUPAC Name |

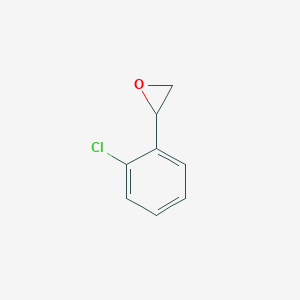

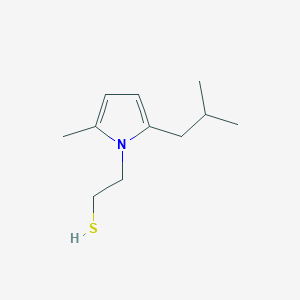

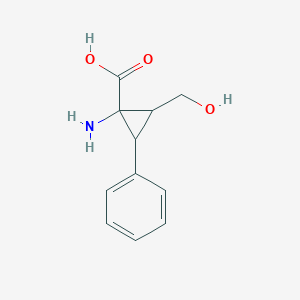

methyl (2E)-2-methoxyimino-2-[2-[(2-methylphenoxy)methyl]phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-13-8-4-7-11-16(13)23-12-14-9-5-6-10-15(14)17(19-22-3)18(20)21-2/h4-11H,12H2,1-3H3/b19-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTBXTZVPHCKPN-HTXNQAPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC2=CC=CC=C2C(=NOC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1OCC2=CC=CC=C2/C(=N\OC)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2032558 | |

| Record name | Kresoxim-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless odorless solid; [Merck Index] | |

| Record name | Kresoxim-methyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5758 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

All in g/100 ml: n-heptane, 0.17; toluene, 11.1; dichloromethane, 93.9; methanol, 1.49; acetone, 21.7; ethyl acetate, 12.3., In water, 2 mg/l @ 20 °C | |

| Record name | KRESOXIM-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.258 kg/l, Dark brown solid; odor: moderately sulfurous; pH = 5.8; bulk density = 541 g/l /Cygnus Fungicide/ | |

| Record name | KRESOXIM-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000002 [mmHg], 1.72X10-8 mm Hg @ 20 °C | |

| Record name | Kresoxim-methyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5758 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | KRESOXIM-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Mode of action: Inhibits mitochondrial respiration by inhibiting cytochrome c reductase. Has strong protective, curative, eradicative, & long residual disease control. Redistribution via the vapor phase contributes to activity. | |

| Record name | KRESOXIM-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Kresoxim-Methyl | |

Color/Form |

White crystals, Colorless | |

CAS RN |

143390-89-0 | |

| Record name | Kresoxim-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143390-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kresoxim-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143390890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kresoxim-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | kresoxim-methyl (ISO); methyl (E)-2-methoxyimino-[2-(o-tolyloxymethyl)phenyl]acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KRESOXIM-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LXZ062TTB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | KRESOXIM-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

97.2-101.7 °C | |

| Record name | KRESOXIM-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine](/img/structure/B120508.png)

![N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B120513.png)

![(alphaR,betaS)-beta-[[(1,1-Dimethylethoxy)carbonyl]amino]-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Et](/img/structure/B120531.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid](/img/structure/B120544.png)